2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiroundecane core, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include ethylsulfanyl derivatives, methoxyphenyl compounds, and methylphenyl amines. Common synthetic routes could involve:
Formation of the triazaspiroundecane core: This might be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethylsulfanyl group: This could be done via nucleophilic substitution reactions.
Attachment of the methoxyphenyl and methylphenyl groups: These steps might involve coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group might yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing Cellular Pathways: Altering signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with different substituents.
Triazaspiroundecane Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-9-11-19(30-3)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-20-8-6-5-7-17(20)2/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFATMCLSVPNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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